5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
Description
5-Chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene ring linked via an ethyl group to a 2-methylindole moiety. Its structure combines a chloro-methoxy-substituted aromatic sulfonamide with a lipophilic indole group, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-12-14(15-5-3-4-6-16(15)21-12)9-10-20-25(22,23)18-11-13(19)7-8-17(18)24-2/h3-8,11,20-21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIBKNLBVUAHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzene to introduce the chlorine atom. This is followed by the formation of the sulfonamide group through a reaction with sulfonyl chloride. The indole moiety is then introduced via a coupling reaction with an appropriate indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the indole moiety.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can facilitate oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the indole moiety .
Scientific Research Applications
5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indole moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications in Key Analogs
The following table summarizes structural variations among related compounds:
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~458–460 g/mol) is heavier than CK-666 (~300–350 g/mol) due to the sulfonamide group and additional substituents .
- Hydrogen-Bonding : Sulfonamide-containing analogs (e.g., target compound, Analog 69) have higher hydrogen-bond acceptor counts (7–8) versus benzamide-based CK-666 (4–5), influencing solubility and target binding .
Key Research Findings and Implications
Structural Flexibility: Modifications to the indole ring (e.g., 5-chloro-difluoro-methoxy) or benzene sulfonamide (e.g., dimethylamino-sulfonyl) significantly alter biological activity and pharmacokinetics .
Trade-offs in Design : Enhanced in vivo efficacy in analogs like 59 and 69 comes at the cost of reduced in vitro potency, emphasizing the need for context-specific optimization .
Toxicity Screening: Compounds with bulky or charged substituents (e.g., dimethylamino-sulfonyl) require rigorous toxicity profiling to exclude off-target effects .
Biological Activity
5-Chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Indole moiety : Known for its diverse biological activities.
- Methoxy group : Often enhances the lipophilicity and bioavailability of compounds.
- Sulfonamide group : Associated with antibacterial and anti-inflammatory properties.
The molecular formula is with a molecular weight of 404.96 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indole Moiety : Utilizing Fischer indole synthesis.
- Sulfonamide Formation : Reacting the indole derivative with sulfonyl chloride in the presence of a base.
- Methoxy Substitution : Introducing the methoxy group through methylation reactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
Anticancer Activity
Several studies have demonstrated that compounds containing indole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : Indole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways, including those involving anti-apoptotic proteins .
- Case Study : A study reported that an indole-linked compound showed promising activity against human cancer cell lines (H460, A549, HT-29) with IC50 values in the low micromolar range .
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties:
- Mechanism : These compounds often inhibit bacterial folate synthesis, leading to bacterial cell death.
- Research Findings : In vitro studies have indicated that related compounds show significant activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The presence of the sulfonamide moiety suggests potential anti-inflammatory effects:
- Mechanism : Sulfonamides can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
- Evidence : Experimental models have shown that related compounds exhibit reduced inflammation markers in induced models .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into structure-activity relationships (SAR):
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide | Indole, methoxy, sulfonamide | Moderate anticancer activity |
| 5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Sulfonamide, amide | Antimicrobial activity |
This table illustrates how variations in substituents can significantly influence biological activity.
Q & A
Q. Data Example :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | EDC, HOBt, DCM, 0°C | 62% |
| Purification | SiO₂, EtOAc/Hexane | 95% purity |
Basic: What characterization techniques are critical for confirming the structure of this sulfonamide?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Exact mass (e.g., m/z 423.08 for C₁₈H₁₈ClN₂O₃S) ensures molecular formula validation .
- FTIR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and indole N-H (3400 cm⁻¹) .
Advanced: What biological targets or pathways are associated with this compound?
Methodological Answer:
The compound’s structural analogs (e.g., indole-sulfonamides) inhibit:
- cPLA2α : Critical in arachidonic acid metabolism. Use cell-based assays (e.g., A549 cells) to measure inhibition of prostaglandin E₂ (IC₅₀ ~50 nM) .
- Arp2/3 Complex : Disrupt actin polymerization (IC₅₀ ~10 µM in HeLa cells) .
- Vasopressin V1b Receptors : Radioligand binding assays (Kᵢ ~5 nM) and corticotropin suppression in stress models .
Q. Experimental Design :
- In Vitro : Use CHO cells transfected with target receptors for calcium flux assays.
- In Vivo : Assess oral efficacy in rodent stress models (e.g., plasma corticotropin reduction at 10 mg/kg) .
Advanced: How can metabolic stability be improved for this compound?
Methodological Answer:
- Metabolic Soft Spot Identification : Use MetaSite to predict CYP450-mediated oxidation (e.g., indole ethyl chain). Replace labile groups with fluorinated or polar substituents .
- In Vitro Validation : Incubate with human liver microsomes (HLM) and measure half-life. For example, replacing the phenethyl group with a fluoropyridinyl moiety increased t₁/₂ from 15 to >60 mins .
Q. Data Example :
| Modification | HLM t₁/₂ (mins) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 15 | 10 |
| Fluorinated Analog | 65 | 45 |
Advanced: How to analyze structure-activity relationships (SAR) for benzenesulfonamide derivatives?
Methodological Answer:
- Core Modifications : Vary substituents on the benzene (e.g., chloro vs. methoxy) and indole (e.g., methyl vs. H) to assess potency.
- Key Findings :
Q. SAR Table :
| R1 (Benzene) | R2 (Indole) | cPLA2α IC₅₀ (nM) |
|---|---|---|
| Cl, OMe | 2-Me | 50 |
| H, OMe | 2-Me | 200 |
Advanced: How to resolve contradictions in reported synthesis yields (e.g., 37% vs. 62%)?
Methodological Answer:
- Variable Analysis :
- Case Study : Optimizing stoichiometry (1.5 eq. sulfonyl chloride) and reaction time (8 hrs) increased yield from 37% to 62% .
Advanced: What in vivo models are suitable for evaluating this compound’s efficacy?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
